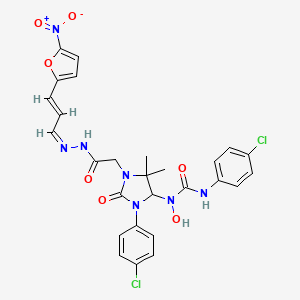
Eeyarestatin I-E isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eeyarestatin I-E isomer is a potent inhibitor of endoplasmic reticulum-associated protein degradation (ERAD). This compound has garnered significant attention due to its ability to disrupt protein homeostasis in the endoplasmic reticulum, leading to ER stress and subsequent cell death. This compound is particularly noted for its anti-cancer properties, making it a promising candidate for cancer therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eeyarestatin I-E isomer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a nitrofuran-containing (NFC) group and an aromatic domain. These intermediates are then coupled under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Eeyarestatin I-E isomer undergoes various chemical reactions, including:
Oxidation: The nitrofuran-containing group can undergo oxidation reactions.
Reduction: The aromatic domain can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrofuran group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the nitrofuran group can yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Eeyarestatin I-E isomer has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and ER stress.
Biology: Investigated for its role in disrupting protein homeostasis and inducing cell death.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ERAD pathways
Wirkmechanismus
Eeyarestatin I-E isomer exerts its effects by inhibiting the p97 ATPase, an essential component of the ERAD machinery. The compound binds to the p97 ATPase via its nitrofuran-containing domain, disrupting protein degradation and leading to ER stress. This stress ultimately induces apoptosis in cancer cells. The aromatic domain of the compound enhances its specificity by localizing it to the ER membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: Another inhibitor of protein degradation with similar anti-cancer properties.
MG132: A proteasome inhibitor that also induces ER stress.
Thapsigargin: Disrupts ER calcium homeostasis, leading to ER stress
Uniqueness
Eeyarestatin I-E isomer is unique due to its bifunctional nature, combining a membrane-binding domain with a p97 ATPase inhibitory group. This dual functionality enhances its specificity and potency as an ERAD inhibitor, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H25Cl2N7O7 |
|---|---|
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15- |
InChI-Schlüssel |
JTUXTPWYZXWOIB-LBSHJFKMSA-N |
Isomerische SMILES |
CC1(C(N(C(=O)N1CC(=O)N/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Kanonische SMILES |
CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Synonyme |
1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea eeyarestatin I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


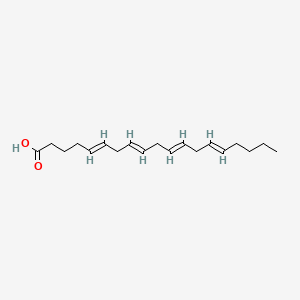
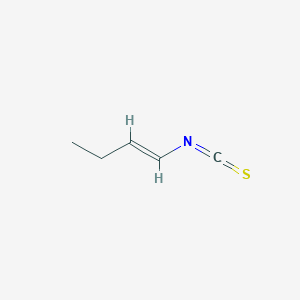
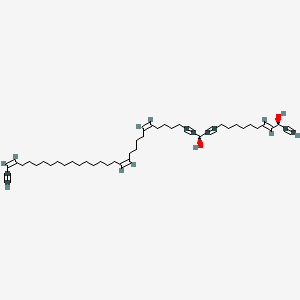
![8-hydroxy-8-[(E)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1231070.png)
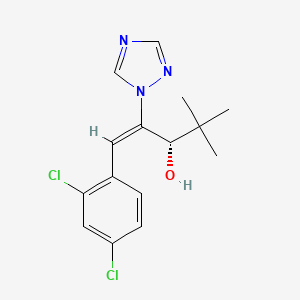
![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)






![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1231088.png)

